molecular formula C7H6N2O3 B183562 6-Methyl-5-nitropyridine-2-carbaldehyde CAS No. 25033-74-3

6-Methyl-5-nitropyridine-2-carbaldehyde

Cat. No.: B183562
CAS No.: 25033-74-3
M. Wt: 166.13 g/mol
InChI Key: NKZIEDOFORWCFI-UHFFFAOYSA-N
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Description

6-Methyl-5-nitropyridine-2-carbaldehyde is a chemical compound that belongs to the class of pyridine derivatives. It is a yellow crystalline solid used in various fields such as medical research, environmental research, and industrial research.

Preparation Methods

The synthesis of 6-Methyl-5-nitropyridine-2-carbaldehyde can be achieved through several methods. One common synthetic route involves the nitration of 6-methylpyridine-2-carbaldehyde. This process typically uses nitric acid and sulfuric acid as reagents under controlled temperature conditions . Industrial production methods may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

6-Methyl-5-nitropyridine-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups such as amines or halides.

Common reagents and conditions used in these reactions include acidic or basic environments, catalysts, and specific temperature and pressure conditions. Major products formed from these reactions include carboxylic acids, amines, and substituted pyridine derivatives .

Scientific Research Applications

6-Methyl-5-nitropyridine-2-carbaldehyde has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and heterocyclic compounds.

    Biology: The compound is used in the study of biological pathways and mechanisms, particularly in the development of enzyme inhibitors and receptor modulators.

    Medicine: It is explored for its potential therapeutic applications, including the development of new drugs and pharmaceuticals.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Methyl-5-nitropyridine-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects . The compound may also act as an electrophile, participating in nucleophilic substitution reactions with biological nucleophiles .

Comparison with Similar Compounds

6-Methyl-5-nitropyridine-2-carbaldehyde can be compared with other similar compounds such as:

    2-Methyl-5-nitropyridine: This compound is used as a pharmaceutical intermediate and shares similar chemical properties with this compound.

    3-Nitropyridine: This compound undergoes similar nitration and substitution reactions and is used in the synthesis of various organic compounds.

    4-Nitropyridine: Another similar compound that is used in the production of dyes and pigments.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and applications compared to other nitropyridine derivatives .

Properties

IUPAC Name

6-methyl-5-nitropyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O3/c1-5-7(9(11)12)3-2-6(4-10)8-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKZIEDOFORWCFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)C=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20179742
Record name Picolinaldehyde, 6-methyl-5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20179742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25033-74-3
Record name 6-Methyl-5-nitro-2-pyridinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25033-74-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Picolinaldehyde, 6-methyl-5-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025033743
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Picolinaldehyde, 6-methyl-5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20179742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 2,6-dimethyl-3-nitropyridine (1.5 g, 9.85 mmol) and SeO2 (1.4 g, 12.81 mmol) in 1,4-dioxane (15 mL) was heated at reflux for 16 h. The reaction mixture was then filtered through Celite and the solvent was evaporated. The crude material obtained was purified by column chromatography (silica: 100-200 mesh, EtOAc:hexane 20-25%) to afford the title compound (0.61 g, 37.4%). δH (CDCl3) 10.09 (s, 1H), 8.39 (d, J=8.3 Hz, 1H), 7.97 (d, J=8.3 Hz, 1H), 2.94 (s, 3H).
Quantity
1.5 g
Type
reactant
Reaction Step One
[Compound]
Name
SeO2
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Yield
37.4%

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